molecular formula C17H21N3O2S3 B2963184 2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 681224-81-7

2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2963184
CAS No.: 681224-81-7
M. Wt: 395.55
InChI Key: IAELEAKUPOGMEY-UHFFFAOYSA-N
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Description

2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a combination of piperidine, thiazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the piperidine derivative: Starting with 2-methylpiperidine, the compound is reacted with an appropriate acylating agent to introduce the oxoethyl group.

    Thiazole ring formation: The thiazole ring is synthesized through a cyclization reaction involving thiourea and an α-haloketone.

    Thioether linkage: The piperidine derivative is then coupled with the thiazole derivative through a thioether linkage, typically using a thiolating agent under basic conditions.

    Final coupling: The thiophene moiety is introduced in the final step through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazole and thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may find use in the development of new materials with specific electronic or photonic properties due to its heterocyclic components.

Mechanism of Action

The mechanism of action of 2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and thiophene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
  • **2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
  • **2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide

Uniqueness

The uniqueness of this compound lies in its combination of piperidine, thiazole, and thiophene moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S3/c1-12-5-2-3-7-20(12)16(22)11-23-10-15(21)19-17-18-13(9-25-17)14-6-4-8-24-14/h4,6,8-9,12H,2-3,5,7,10-11H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAELEAKUPOGMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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